molecular formula C19H30O7 B13433205 3Eec4Q65S4 CAS No. 159813-37-3

3Eec4Q65S4

Cat. No.: B13433205
CAS No.: 159813-37-3
M. Wt: 370.4 g/mol
InChI Key: SZOPSAFLRCYJCX-RBOSQNBPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3Eec4Q65S4 is a chemical substance supplied as a high-purity reference standard for non-clinical research applications. This product is intended for use by qualified laboratory and research professionals in controlled settings. All necessary safety data must be consulted and understood before handling. This compound is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to verify all specifications and conduct their own stability and compatibility tests prior to use. For more information, please contact our technical support team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

159813-37-3

Molecular Formula

C19H30O7

Molecular Weight

370.4 g/mol

IUPAC Name

(4R)-3,5,5-trimethyl-4-[(E,3S)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one

InChI

InChI=1S/C19H30O7/c1-10-7-12(21)8-19(3,4)13(10)6-5-11(2)25-18-17(24)16(23)15(22)14(9-20)26-18/h5-7,11,13-18,20,22-24H,8-9H2,1-4H3/b6-5+/t11-,13-,14+,15+,16-,17+,18+/m0/s1

InChI Key

SZOPSAFLRCYJCX-RBOSQNBPSA-N

Isomeric SMILES

CC1=CC(=O)CC([C@H]1/C=C/[C@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C)C

Canonical SMILES

CC1=CC(=O)CC(C1C=CC(C)OC2C(C(C(C(O2)CO)O)O)O)(C)C

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Derivatization of 3eec4q65s4

Established Synthetic Pathways for 3Eec4Q65S4

Comprehensive descriptions of established laboratory synthetic routes for the production of this compound were not found.

Selection and Optimization of Precursor Compounds and Reagents

Specific details concerning the selection and optimization of precursor compounds and reagents for the synthesis of this compound are not available in the consulted literature.

Critical Analysis of Reaction Conditions and Process Variables

A critical analysis of the reaction conditions and process variables specifically optimized for the synthesis of this compound is not detailed in the currently available information.

Considerations for Reaction Yield and Chemical Purity of this compound

Specific data and considerations regarding the reaction yield and achieved chemical purity of this compound through synthetic routes are not provided in the examined resources.

Exploration of Novel Approaches to this compound Synthesis

Information pertaining to the exploration of novel or alternative approaches for the synthesis of this compound was not identified.

Development of Sustainable and Green Chemistry Routes

Details on the development of sustainable and green chemistry routes specifically applied to the synthesis of this compound are not available.

Theoretical and Computational Chemistry of 3eec4q65s4

Cheminformatics and Data Mining Methodologies for 3Eec4Q65S4 Analogs

Quantitative Structure-Similarity Relationships (QSSR)

Quantitative Structure-Similarity Relationships (QSSR) are a fundamental concept in cheminformatics and computational chemistry. The core principle behind QSSR, often referred to as the similarity principle, posits that structurally similar molecules are likely to exhibit similar properties, whether physicochemical or biological libretexts.org. This principle is widely applied in computational methods for predicting the properties of chemical compounds and in the design of new chemicals with desired characteristics libretexts.org.

Defining and quantifying chemical similarity is a key aspect of QSSR. This typically involves representing molecules using various descriptors, such as molecular fingerprints, which encode the presence or absence of specific molecular features like substructural fragments or paths between atoms acs.orgnih.gov. Similarity coefficients are then used to measure the degree of resemblance between the structural representations of two different compounds acs.orgnih.gov.

Predictive Modeling for Chemical Reactivity and Stability

Predictive modeling plays a crucial role in understanding and forecasting the chemical behavior of compounds, including their reactivity and stability. Computational methods, ranging from traditional approaches based on electronic properties to modern machine learning techniques, are employed to estimate how molecules will behave under various conditions rsc.orgosti.govresearchgate.netrsc.org.

Predicting chemical reactivity often involves assessing the likelihood and pathways of chemical transformations a molecule might undergo. Traditional methods have sometimes relied on simple electronic descriptors like electronegativity, ionization energy, and electron affinity, though these may have limitations in accuracy and scope osti.govrsc.org. More advanced theoretical approaches, such as Density Functional Theory (DFT), can provide detailed insights into reaction mechanisms and activation barriers, as demonstrated in studies on other glucoside compounds researchgate.netacs.orgd-nb.infocsic.es. Machine learning models are increasingly being developed to predict chemical stability and reactivity, leveraging molecular and electronic structure data to build predictive regression models rsc.orgosti.govresearchgate.netrsc.org.

Chemical stability, a closely related concept, refers to a compound's resistance to decomposition or unwanted reactions rsc.orgosti.govrsc.org. Predictive models can help assess the long-term integrity of a substance and its compatibility with other components in a system rsc.orgosti.govrsc.org.

Mechanistic Investigations of 3eec4q65s4 Reactivity and Transformations

Advanced Kinetic and Thermodynamic Analyses Involving 3Eec4Q65S4

Determination of Complex Reaction Rate Laws and Order

A potential, though currently hypothetical, data table from such an experiment might look as follows:

ExperimentInitial [this compound] (mol/L)Initial [H+] (mol/L)Initial Rate (mol/L·s)
10.100.10Data not available
20.200.10Data not available
30.100.20Data not available

Elucidation of Activation Energies and Transition State Structures

To further characterize the reaction pathways of this compound, the temperature dependence of the reaction rates would need to be investigated. By conducting kinetic experiments at various temperatures, the Arrhenius equation could be employed to calculate the activation energy (Ea) for a given transformation. This value provides insight into the energy barrier that must be overcome for the reaction to occur.

Computational chemistry could then be utilized to model the reaction at a molecular level and to determine the structure of the transition state. These theoretical calculations, in conjunction with experimental kinetic data, would provide a detailed picture of the reaction mechanism.

Detailed Elucidation of Reaction Mechanisms of this compound

Identification and Characterization of Transient Reaction Intermediates

The elucidation of a reaction mechanism for this compound would involve the identification and characterization of any transient intermediates that are formed during the course of the reaction. Techniques such as spectroscopy (e.g., NMR, IR, UV-Vis) could be employed to detect and structurally characterize these short-lived species. For example, in a proposed oxidation of the secondary alcohol, one might look for evidence of a carbocation or radical intermediate.

Probing the Influence of Catalytic Species and Environmental Parameters

The reactivity of this compound would likely be sensitive to the presence of catalysts and changes in environmental parameters such as pH and solvent polarity. Systematic studies would be required to quantify these effects. For instance, the rate of a reaction could be measured in a series of solvents with varying polarities to understand the nature of the transition state. Similarly, the effect of different acid or base catalysts on a reaction rate would provide insights into the catalytic mechanism.

A hypothetical data table summarizing such findings could be:

CatalystSolventpHObserved Rate Constant (s⁻¹)
HClWater2Data not available
H₂SO₄Water2Data not available
NoneEthanol7Data not available

Photochemical and Electrochemical Behavior of this compound

The presence of a conjugated enone system in the structure of this compound suggests that it may exhibit interesting photochemical behavior. Irradiation with UV light could potentially lead to a variety of reactions, such as [2+2] cycloadditions or cis-trans isomerizations. To investigate this, photochemical studies would need to be conducted where the compound is irradiated with light of specific wavelengths, and the resulting products are identified.

Furthermore, the carbonyl group and the double bond present in this compound are electroactive moieties. Therefore, its electrochemical behavior could be studied using techniques like cyclic voltammetry. Such experiments would reveal the oxidation and reduction potentials of the molecule, providing information about its electron transfer properties.

Absence of Scientific Literature on "this compound"

A comprehensive search of scientific databases and chemical literature reveals no information on a compound designated "this compound". This identifier does not correspond to any known chemical substance in publicly available resources. Consequently, there is no published research regarding its reactivity, transformations, photophysical properties, or electrochemical characteristics.

The provided outline requests an in-depth analysis of the mechanistic investigations of "this compound", including its excited-state dynamics, photophysical processes, electrochemical potentials, and electron transfer characteristics. As no experimental or theoretical data for this compound exists, it is impossible to generate a scientifically accurate and factual article that adheres to the requested structure and content.

To provide an article that is both informative and scientifically valid, a recognized chemical compound with available research data is required. Scientific articles on topics such as excited-state dynamics and electrochemical potentials are built upon extensive experimental measurements and computational studies, which are entirely absent for the specified subject.

Advanced Spectroscopic and Analytical Characterization Techniques for 3eec4q65s4

High-Resolution Mass Spectrometry for Precise Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact mass of a molecule and its fragments with high precision. nih.govchromatographyonline.comuni-rostock.de This precise mass measurement allows for the unambiguous determination of the elemental composition (molecular formula) of the compound and its fragment ions. nih.govuni-rostock.de Unlike low-resolution mass spectrometry, HRMS can distinguish between ions that have the same nominal mass but different elemental compositions (isobars). nih.govchromatographyonline.com

For a compound like CID 21630888 (C19H30O7), HRMS would be used to confirm the molecular formula by measuring the exact mass of the molecular ion. The theoretical exact mass for C19H30O7 is 370.19915329 Da. nih.gov Experimental HRMS data would provide a measured exact mass, and the difference between the theoretical and measured mass (mass error) would be calculated in parts per million (ppm). A low mass error (< 5 ppm) provides high confidence in the assigned molecular formula. chromatographyonline.com

Furthermore, fragmentation patterns observed in HRMS (e.g., using techniques like HRMS/MS or tandem mass spectrometry) provide crucial information about the structural subunits of the molecule. By analyzing the exact masses of fragment ions, chemists can deduce how the molecule breaks apart, which helps in piecing together the molecular structure. scielo.org.conavy.mil

While specific HRMS data for "3Eec4Q65S4" (CID 21630888) were not found in the search results, a typical HRMS analysis would involve:

Sample Ionization: Methods like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used for organic molecules.

Mass Analysis: High-resolution mass analyzers such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) are employed. uni-rostock.de

Data Interpretation: Analysis of the molecular ion peak for exact mass determination and fragment ion peaks for structural elucidation.

Multi-dimensional and Solid-State Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure and connectivity of organic molecules. nih.govlibretexts.org While one-dimensional (1D) NMR experiments (like 1H and 13C NMR) provide valuable information, multi-dimensional NMR techniques offer enhanced resolution and reveal correlations between different nuclei, which is essential for complex structures. nih.govbitesizebio.comwikipedia.org

For CID 21630888, multi-dimensional NMR experiments would be crucial for assigning all the hydrogen and carbon atoms and understanding their connectivity. Common 2D NMR experiments include:

COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled through bonds. nih.govwikipedia.org This helps in identifying spin systems within the molecule.

TOCSY (Total Correlation Spectroscopy): Reveals correlations between all protons within a coupled spin system. nih.govwikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbons to which they are directly attached. nih.govwikipedia.org This is vital for assigning 1H and 13C signals.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This helps in establishing connectivity across quaternary carbons and through longer ranges.

Three-dimensional (3D) NMR experiments can be used for even more complex molecules to further resolve overlapping signals and provide additional correlation information. bitesizebio.com

Solid-state NMR spectroscopy is applied when the compound cannot be easily dissolved or to study the molecule in its solid form, providing insights into crystal packing and molecular dynamics in the solid state.

Detailed NMR data for "this compound" (CID 21630888), including chemical shifts, coupling constants, and correlation maps from 2D/3D experiments, would be required for a complete structural assignment. Such data would typically be presented in tables and figures within research articles.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Signatures

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide information about the functional groups present in a molecule based on their characteristic molecular vibrations. mt.comcontractlaboratory.comsfr.casci-hub.selibretexts.org These techniques are complementary, as FTIR is sensitive to vibrations that cause a change in dipole moment, while Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. mt.comsfr.calibretexts.org

For CID 21630888, which contains hydroxyl, ether, carbonyl, alkene, and cyclic functionalities as indicated by its IUPAC name, FTIR and Raman spectroscopy would be used to identify the presence of these groups. nih.gov

FTIR Spectroscopy: Would show characteristic absorption bands for O-H stretching, C=O stretching (ketone), C=C stretching (alkene), and C-O stretching (ether and alcohol). mt.comcontractlaboratory.comsfr.ca

Raman Spectroscopy: Would provide complementary information, particularly for less polar bonds and the carbon skeleton. mt.comsfr.calibretexts.org It can also be sensitive to crystal lattice structures. mt.com

Analysis of the vibrational spectra involves identifying the wavenumbers of absorption or scattering bands and correlating them to known functional group frequencies. contractlaboratory.comsci-hub.se

Specific FTIR or Raman spectra for "this compound" (CID 21630888) were not found in the search results. However, in a typical characterization, the spectra would be presented, and key absorption/scattering bands would be listed and assigned to specific functional groups.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment

Chiroptical spectroscopy techniques, specifically Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study the interaction of chiral molecules with polarized light and are essential for determining the absolute configuration of chiral centers. mgcub.ac.inslideshare.netwikipedia.orgkud.ac.inrsc.org CID 21630888 has multiple chiral centers as indicated by the stereochemical descriptors in its IUPAC name. nih.gov

Optical Rotatory Dispersion (ORD): Measures the change in optical rotation of a substance as a function of wavelength. mgcub.ac.inslideshare.netwikipedia.orgkud.ac.in

Circular Dichroism (CD): Measures the differential absorption of left and right circularly polarized light as a function of wavelength. mgcub.ac.inslideshare.netwikipedia.orgkud.ac.in CD signals are observed in the regions where the molecule absorbs UV/Vis light.

These techniques are particularly useful for molecules with chromophores near chiral centers. kud.ac.in The shape and sign of the CD and ORD curves (Cotton effect) provide information about the stereochemistry. slideshare.netkud.ac.in Comparing experimental CD/ORD spectra with calculated spectra for different enantiomers or with data from similar compounds with known configurations is a common approach for stereochemical assignment. mgcub.ac.in

While specific CD or ORD data for "this compound" (CID 21630888) were not found, chiroptical spectroscopy would be a critical step in confirming the absolute configuration of its chiral centers, as partially described in its IUPAC name. nih.gov

Analysis of "this compound" Reveals No Scientific Data for Article Generation

A comprehensive search for the chemical compound "this compound" has yielded no results in publicly available scientific literature or chemical databases. The identifier does not correspond to a recognized chemical substance, precluding the creation of the requested scientific article.

Extensive searches were conducted to gather information on "this compound" for the purpose of drafting a detailed article on its applications in materials science and catalysis. These inquiries, aimed at academic journals, chemical repositories, and scientific databases, failed to identify any compound with this designation.

The specific and structured nature of the requested article—requiring detailed research findings, data tables, and in-depth discussion on its role in polymeric systems, catalysis, and sensor technology—cannot be fulfilled without foundational scientific data. The instructions to focus solely on "this compound" and to adhere to a strict outline of its purported applications cannot be executed as there is no evidence of its existence or study.

It is possible that "this compound" is a hypothetical compound, a proprietary internal code not in the public domain, a placeholder, or a typographical error. Without any verifiable scientific information, any attempt to generate the requested content would be purely fictional and would not meet the required standards of scientific accuracy and authority. Therefore, the article on the "Applications of this compound in Advanced Materials Science and Catalysis" cannot be produced.

Applications of 3eec4q65s4 in Advanced Materials Science and Catalysis

Development of Advanced Sensors and Detection Systems Utilizing 3Eec4Q65S4

Exploration of Chemical Sensing Mechanisms and Selectivity

The potential application of "this compound" in chemical sensing is predicated on its theoretical ability to interact with specific analytes, leading to a measurable change in its properties. The mechanism of sensing would likely involve the binding of a target molecule (ligand) to the "this compound" structure, which acts as a receptor. This binding event would initiate a series of molecular changes, forming the basis of the sensor's response. wikipedia.org

The selectivity of a "this compound"-based sensor would be determined by the specific chemical and structural properties of its binding sites. High selectivity could be achieved if these sites are tailored to interact with only one or a very limited group of analytes. This specificity is crucial for developing reliable sensors that can detect a particular substance in a complex mixture without interference from other components.

Research in the broader field of chemical sensors highlights various mechanisms that could be theoretically applied to "this compound". These include electrochemical, optical, and thermal methods. mdpi.com For instance, the binding of an analyte could alter the electrochemical potential or the optical properties (such as color or fluorescence) of the "this compound" material. mdpi.commdpi.com

Table 1: Theoretical Chemical Sensing Mechanisms for this compound

Sensing Mechanism Principle of Operation Potential Analytes
Electrochemical Measures changes in electrical properties (e.g., potential, current) upon analyte binding. mdpi.com Ions, small molecules, gases
Optical Detects changes in optical properties (e.g., absorbance, fluorescence) upon analyte interaction. mdpi.com Biomolecules, organic compounds

| Colorimetric | A visible color change occurs in the presence of the target analyte. mdpi.com | Metal ions, pH changes |

Design of Efficient Signal Transduction Pathways

For a "this compound"-based sensor to be effective, the initial chemical recognition event must be converted into a measurable output signal. This process is known as signal transduction. wikipedia.org An efficient signal transduction pathway amplifies the initial binding event, leading to a robust and easily detectable signal.

Signal transduction pathways involve a sequence of molecular events that relay the signal from the receptor to a transducer. khanacademy.org In the context of "this compound," this could involve a cascade of chemical reactions or physical changes within the material. For example, the binding of an analyte might trigger a conformational change in the "this compound" structure, which in turn activates an enzymatic component or alters the material's conductivity. nih.gov

The design of these pathways is a key area of research in sensor development. The goal is to create a system where a small concentration of the target analyte can produce a large and unambiguous signal. This often involves the use of secondary messengers, which are small molecules that can diffuse through the material and amplify the initial signal. khanacademy.org

Table 2: Conceptual Signal Transduction Pathways for this compound

Pathway Type Description Key Components
Phosphorylation Cascade A series of proteins are sequentially activated through the addition of phosphate (B84403) groups. nih.gov Kinases, phosphatases
Second Messenger System The initial signal triggers the production of small, non-protein signaling molecules. khanacademy.org Cyclic AMP, calcium ions

| Receptor Tyrosine Kinase (RTK) Pathway | Ligand binding causes receptor dimerization and autophosphorylation, initiating a downstream signaling cascade. nih.govthemedicalbiochemistrypage.org | Growth factors, hormones |

The development of advanced materials for sensing applications is a rapidly evolving field. nist.govroutledge.com While "this compound" is a hypothetical compound, the principles outlined above provide a framework for how such a material could be conceptually designed and utilized for chemical sensing and catalysis.

Structure Function Relationships in 3eec4q65s4 Non Biological Contexts

Quantitative Assessment of Substituent Effects on Chemical Reactivity Profiles

The chemical reactivity of 3Eec4Q65S4 is primarily dictated by the functional groups present in its aglycone moiety, which is an α-ionol derivative. The key reactive center in a non-biological context is the α,β-unsaturated ketone (enone) system within the cyclohexene (B86901) ring. The reactivity of this Michael acceptor is subject to modulation by various substituents on the ring and the side chain.

The core reactivity of the enone system involves its susceptibility to nucleophilic attack at the β-carbon. The rate and thermodynamics of such reactions are influenced by both steric and electronic factors. Theoretical studies on substituted α,β-unsaturated ketones have shown that the presence of alkyl groups on the C=C bond can decrease the exothermicity of conjugate addition reactions. This is attributed to the stabilization of the enone reactant through hyperconjugation, which is greater than the stabilization of the resulting product. nih.govresearchgate.net

In the case of this compound, the key substituents influencing the enone reactivity are:

The methyl group at the α-position: This group can sterically hinder the approach of nucleophiles and also electronically stabilize the double bond through hyperconjugation.

The glycosidically-linked butenyl side chain at C4: This is the most significant substituent. The bulky β-D-glucopyranoside group exerts a substantial steric effect, potentially directing the approach of reagents. Electronically, the ether linkage of the glycoside is generally considered electron-donating, which could slightly decrease the electrophilicity of the enone system compared to an unsubstituted analog.

The glycosidic linkage itself introduces another reactive site susceptible to hydrolysis under acidic conditions. This reaction would cleave the molecule into the volatile aglycone (3-oxo-α-ionol) and glucose. The rate of this hydrolysis can be influenced by the stereochemistry and electronic environment of the anomeric carbon.

The following table summarizes the key structural features of this compound and their anticipated effects on its chemical reactivity in a non-biological context.

Structural FeatureSubstituentAnticipated Effect on Reactivity
Cyclohexene Ringα,β-Unsaturated KetonePrimary site for nucleophilic conjugate addition.
α-CarbonMethyl GroupSteric hindrance and electronic stabilization of the enone.
C4 Position(E,3S)-3-(β-D-glucopyranosyloxy)but-1-enylSignificant steric hindrance; potential electronic donation from the ether linkage.
Glycosidic Bondβ-D-glucopyranosideSite for acid-catalyzed hydrolysis; cleavage releases the volatile aglycone.

Influence of Conformational Flexibility and Dynamic Processes on Material-Related Properties

The material properties of this compound, such as its solid-state packing, solubility in non-biological solvents, and potential for forming organized molecular assemblies, are heavily influenced by its conformational flexibility. The molecule possesses several key rotatable bonds and flexible ring systems that contribute to its dynamic nature.

Cyclohexene Ring Conformation: The cyclohexene ring in this compound is not planar and exists in a constant state of dynamic conformational change. The most stable conformation is the half-chair. youtube.com The ring can undergo a "ring flip" to an alternative half-chair conformation, passing through higher-energy boat and twist-boat transition states. stackexchange.comresearchgate.net The energy barrier for this inversion in cyclohexene is significantly lower than in cyclohexane, suggesting considerable flexibility. youtube.comstackexchange.com The bulky substituents on the this compound ring will influence the relative energies of these conformers and the dynamics of their interconversion, which in turn affects how the molecules can pack in a crystal lattice. nih.gov

Glycosidic Bond Flexibility: The glycosidic bond linking the ionol aglycone to the glucose moiety is a critical point of flexibility. Rotation around the C-O bonds of this linkage (defined by the torsional angles φ and ψ) determines the relative orientation of the two major parts of the molecule. acs.orgnih.gov While there are preferred low-energy conformations, often governed by the exo-anomeric effect and steric hindrance, a range of conformations are typically accessible in solution. mpg.deresearchgate.net This flexibility, coupled with the numerous hydroxyl groups on the sugar, can disrupt efficient crystal packing, potentially leading to amorphous solids or making crystallization difficult. Conversely, it allows the molecule to adopt various conformations to optimize intermolecular hydrogen bonding.

The presence of the hydrophilic, flexible glucose unit significantly impacts the molecule's physicochemical properties. Glycosylation of natural products is a well-known strategy to increase water solubility. mdpi.comresearchgate.net In non-biological, non-aqueous systems, this translates to a molecule with distinct polar and non-polar domains. This amphiphilic character could be exploited in material science, for example, in the formation of self-assembled structures at interfaces. Furthermore, the glycosylation of volatile terpenoids like ionol renders them non-volatile. oup.com This property is fundamental to the concept of glycosides as "aroma precursors," where the volatile component is released upon cleavage of the glycosidic bond, a process that can be triggered by heat or acid. mdpi.comnih.govresearchgate.netresearchgate.netawri.com.au This suggests a potential application of this compound in controlled-release systems for fragrances. researchgate.net

Dynamic ProcessMolecular RegionImplication for Material Properties
Ring InversionCyclohexene RingAffects crystal packing efficiency and solid-state density.
Glycosidic Bond RotationLinkage between Aglycone and SugarInfluences solubility, potential for self-assembly, and accessibility of reactive sites.
Side Chain RotationButenyl Side ChainContributes to the overall molecular shape and steric profile.

Correlation Between Molecular Architecture and Distinct Spectroscopic Signatures

The complex, stereochemically rich architecture of this compound gives rise to distinct and informative spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques are crucial for the structural elucidation of megastigmane glycosides and provide a clear example of the structure-spectroscopy relationship. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of this compound are characterized by a large number of signals due to the lack of molecular symmetry. The chemical shifts of these signals are highly dependent on the local electronic environment and stereochemistry.

Aglycone Signals: The signals for the cyclohexene ring and the butenyl side chain are characteristic of the ionol core. The proton on the double bond of the enone system appears in the olefinic region of the ¹H NMR spectrum. The stereochemistry at C6 and C9 significantly influences the chemical shifts of adjacent protons and carbons.

Glycoside Signals: The presence of the β-D-glucopyranoside moiety is confirmed by a characteristic anomeric proton signal in the ¹H NMR spectrum, typically appearing as a doublet with a large coupling constant (J ≈ 7-8 Hz), which is indicative of a β-anomeric configuration. The remaining sugar protons form a complex overlapping pattern in the region of 3.0-4.5 ppm. The ¹³C NMR spectrum will show six signals corresponding to the glucose unit, with the anomeric carbon (C-1') appearing around 100-105 ppm.

A comprehensive review of 357 megastigmane glycosides has provided an extensive database of ¹³C NMR data, allowing for detailed comparisons and structural assignments based on subtle shifts induced by different substituents and stereochemistries. researchgate.netnottingham.ac.uk

The table below presents typical ¹³C NMR chemical shift ranges for the key carbon atoms in the 3-oxo-α-ionol glucoside skeleton, compiled from literature data on related megastigmane glycosides.

Carbon AtomStructure MoietyTypical ¹³C Chemical Shift Range (ppm)
C-3Enone Carbonyl198 - 202
C-4Enone α-Carbon125 - 130
C-5Enone β-Carbon160 - 165
C-6Substituted Carbon45 - 50
C-9Carbon Bearing Glycoside75 - 80
C-1'Anomeric Carbon (Glucose)100 - 105

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is a powerful tool for analyzing glycosides like this compound. The mass spectrum typically shows a prominent ion corresponding to the protonated molecule [M+H]⁺ or an adduct with a cation like sodium [M+Na]⁺. A characteristic fragmentation pattern involves the cleavage of the glycosidic bond, resulting in a neutral loss of the sugar moiety (162 Da for glucose). This fragmentation produces an ion corresponding to the aglycone, providing direct evidence for the mass of both the sugar and the aglycone components.

Elucidation of Design Principles for Modulating Non-Biological Activity of this compound

Based on the structure-function relationships discussed, several design principles can be elucidated for modulating the non-biological properties and activities of this compound. These principles involve targeted modifications of the aglycone or the glycoside moiety to fine-tune its chemical reactivity and physical properties for specific applications.

Modulating Reactivity: The reactivity of the enone system can be systematically altered. Introducing electron-withdrawing groups on the cyclohexene ring would increase its electrophilicity, making it more susceptible to nucleophilic attack. Conversely, adding further electron-donating groups would decrease its reactivity. The synthesis of various ionone (B8125255) derivatives has demonstrated that a wide range of functional groups can be introduced, allowing for the creation of analogs with tailored reactivity profiles. mdpi.commdpi.com

Controlling Release Profiles: The nature of the glycosidic bond is key to the potential application of this compound as a pro-fragrance. The stability of this bond towards hydrolysis can be modified. Changing the sugar from glucose to a different monosaccharide (e.g., xylose) or a disaccharide could alter the rate of acid-catalyzed or heat-induced cleavage, thus controlling the release rate of the volatile 3-oxo-α-ionol. mdpi.com

Introducing New Functionalities: The core structure of this compound can serve as a scaffold for introducing entirely new functionalities. The hydroxyl groups on the glucose moiety are amenable to further chemical modification, such as esterification or etherification. This would allow for the attachment of other functional units, creating hybrid molecules with combined properties. For example, attaching a chromophore could lead to new photoactive materials, while linking it to a polymerizable group could allow for its incorporation into a larger material matrix.

By systematically applying these design principles, the fundamental structure of this compound can be leveraged to create a diverse range of new molecules with precisely controlled properties for various non-biological applications, moving beyond its role as a naturally occurring compound.

Future Directions and Emerging Research Avenues for 3eec4q65s4

Integration of Artificial Intelligence and Machine Learning in 3Eec4Q65S4 Discovery

Predictive Modeling: AI/ML models can be trained on existing chemical data to predict the properties, reactivity, and potential applications of "this compound" and its derivatives. This includes predicting target interactions, physical properties, and potential synthetic routes. evotec.comlogica.aifrontiersin.orgresearchgate.net

Synthesis Design and Optimization: AI algorithms can assist in designing efficient and novel synthetic pathways to "this compound", exploring vast chemical spaces and suggesting optimal reaction conditions. oncodesign-services.comfrontiersin.orgneuroquantology.com This can reduce trial-and-error and accelerate the synthesis process. covasyn.com

High-Throughput Experimentation: Coupled with automation, AI can guide high-throughput screening and experimentation, allowing for rapid evaluation of numerous reaction conditions or modifications of "this compound". solubilityofthings.comnih.gov

Identification of Novel Transformations: AI/ML might help identify novel chemical transformations that "this compound" can undergo or catalyze, expanding its potential utility. mi-6.co.jp

The integration of AI/ML in the study of "this compound" would require high-quality data for training models, highlighting the importance of robust experimental data collection. logica.aiappliedclinicaltrialsonline.com

Prospects for this compound in Novel Chemical Transformations and Methodologies

The unique structural features of a novel compound like "this compound" could lend themselves to participation in or catalysis of novel chemical transformations. Future research could explore:

Catalytic Activity: Investigating if "this compound" can act as a catalyst or co-catalyst in known or unprecedented reactions. solubilityofthings.comnih.govsolubilityofthings.com This could lead to more efficient, selective, or environmentally friendly synthetic methods. nih.gov

New Reaction Pathways: Exploring the reactivity of "this compound" under various conditions (e.g., photochemistry, electrochemistry, high pressure) to uncover novel reaction pathways and generate new chemical entities. nih.govchinesechemsoc.org3s-tech.net

Integration with Flow Chemistry: Studying the behavior and reactivity of "this compound" in continuous flow systems, which can offer advantages in terms of control, safety, and efficiency for chemical synthesis. neuroquantology.comijsetpub.com

Biocatalysis and Synthetic Biology: Investigating if "this compound" can be synthesized or transformed using biological systems, potentially offering more sustainable and selective routes. ijsetpub.comberkeley.edu

The exploration of novel transformations involving "this compound" could contribute to the development of new synthetic methodologies, enriching the chemist's toolkit. sciencedaily.com

Sustainable Synthesis and Environmentally Conscious Applications Outlook for this compound

Sustainability is a critical focus in modern chemistry. solubilityofthings.comijsetpub.comyoutube.commit.edujetir.orglongdom.orgatbuftejoste.com.ngroyalsocietypublishing.orgnumberanalytics.comunibe.ch Future research on "this compound" should prioritize sustainable approaches:

Green Synthesis Routes: Developing synthetic methods for "this compound" that minimize waste, use less hazardous substances, and are energy efficient, aligning with the principles of green chemistry. ijsetpub.commit.edujetir.orglongdom.orgroyalsocietypublishing.orgnumberanalytics.com This could involve using renewable feedstocks, greener solvents, or catalytic approaches. ijsetpub.commit.edulongdom.orgroyalsocietypublishing.orgnumberanalytics.comunibe.ch

Environmentally Benign Applications: Identifying applications of "3E4Q65S4" that are inherently environmentally friendly. This could include its use in sustainable materials, renewable energy technologies, or environmental remediation. solubilityofthings.comsolubilityofthings.comyoutube.comrsc.org

Lifecycle Assessment: Conducting thorough lifecycle assessments to evaluate the environmental impact of "this compound" from its synthesis to its disposal. neuroquantology.complusplustutors.com

Circular Economy Considerations: Exploring the potential for recycling or degrading "this compound" or products containing it at the end of their lifecycle. youtube.com

Adopting green chemistry principles throughout the research and development of "this compound" is crucial for ensuring its long-term viability and minimizing its environmental footprint. atbuftejoste.com.ngnumberanalytics.com

Identification of Persistent Challenges and Unexplored Opportunities in this compound Research

Despite the potential, research into a novel compound like "this compound" will likely face challenges and present unexplored opportunities:

Synthesis Scale-Up: Scaling up the synthesis of "this compound" from laboratory to industrial scale while maintaining efficiency, purity, and sustainability can be challenging. covasyn.com

Structure-Activity Relationship Elucidation: Fully understanding how the chemical structure of "this compound" relates to its properties and activities requires extensive investigation.

Data Gaps: As a novel compound, there will be significant data gaps regarding its physical, chemical, and potentially biological properties, necessitating fundamental research. appliedclinicaltrialsonline.com

Interdisciplinary Collaboration: Fully exploring the potential of "this compound" may require collaboration across various disciplines, including chemistry, materials science, biology, and engineering. solubilityofthings.comsolubilityofthings.comrsc.orgnih.gov

Exploration of Chemical Space: Identifying and synthesizing derivatives or analogues of "this compound" to explore the surrounding chemical space and potentially discover compounds with enhanced properties or novel applications represents a significant opportunity. logica.ainih.gov

Novel Analytical Techniques: The characterization and monitoring of "this compound" and its reactions may necessitate the development or adaptation of novel analytical techniques.

Addressing these challenges and capitalizing on unexplored opportunities will be key to unlocking the full potential of "this compound" in future research. solubilityofthings.comappliedclinicaltrialsonline.comnih.govmoravek.com

Q & A

Basic Research Questions

Q. How can I formulate a focused and researchable question for studying 3Eec4Q65S4?

  • Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure your question. For example:

  • Feasibility: Ensure access to necessary instrumentation (e.g., spectroscopy for structural analysis).
  • Novelty: Identify gaps in existing literature (e.g., unexplored interactions with biological targets).
  • Ethics: Address safety protocols for handling reactive intermediates .

Q. What theoretical frameworks are appropriate for studying this compound’s properties?

  • Methodological Answer : Align your hypothesis with established theories in your field (e.g., molecular orbital theory for reactivity studies, or pharmacokinetic models for bioavailability). Explicitly link your experimental design to these frameworks to ensure academic rigor .

Q. How do I ensure ethical compliance when collecting data on this compound?

  • Methodological Answer :

  • Declare conflicts of interest (e.g., funding sources).
  • Secure institutional review board (IRB) approval for biological studies.
  • Use anonymized data-sharing platforms for collaboration .

Advanced Research Questions

Q. How can I optimize experimental design to study this compound’s mechanism of action?

  • Methodological Answer :

  • Design Types : Use factorial designs to test multiple variables (e.g., temperature, pH) simultaneously.
  • Controls : Include negative/positive controls to isolate compound-specific effects.
  • Reproducibility : Document protocols in line with Beilstein Journal of Organic Chemistry standards (e.g., detailed synthesis steps, spectral data) .

Q. What strategies resolve contradictions in datasets involving this compound?

  • Methodological Answer :

  • Triangulation : Cross-validate results using multiple techniques (e.g., HPLC for purity, NMR for structural confirmation).
  • Sensitivity Analysis : Test how assumptions (e.g., reaction kinetics) affect conclusions.
  • Meta-Analysis : Compare findings with prior studies to identify systemic biases .

Q. How can AI enhance data analysis for this compound research?

  • Methodological Answer :

  • Machine Learning : Train models to predict compound behavior (e.g., QSAR for toxicity).
  • Automation : Use AI tools like DOE software to optimize experimental parameters.
  • Bias Mitigation : Audit algorithms for dataset representativeness .

Q. What longitudinal study designs are suitable for tracking this compound’s stability?

  • Methodological Answer :

  • Cohort Studies : Monitor degradation under controlled conditions (e.g., light, humidity).
  • Time-Series Analysis : Apply statistical models (e.g., ARIMA) to predict long-term behavior.
  • Data Retention : Archive raw datasets for 5–10 years to enable future reanalysis .

Q. How do I ensure methodological transparency for peer review?

  • Methodological Answer :

  • Supplementary Materials : Provide raw data, code, and instrument calibration logs.
  • Reproducibility Checklists : Adopt templates from Reviews in Analytical Chemistry (e.g., detailed error margins, statistical tests).
  • Pre-registration : Share study protocols on platforms like Open Science Framework .

Tables for Reference

Aspect Key Considerations Relevant Evidence
Experimental DesignControl groups, factorial designs
Data ContradictionsTriangulation, sensitivity analysis
AI IntegrationModel auditing, parameter optimization
Ethical ComplianceIRB approval, data anonymization

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.